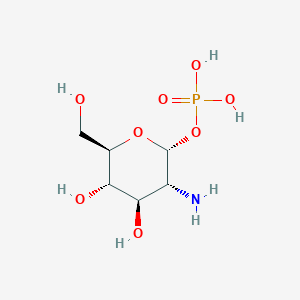

alpha-D-glucosamine 1-phosphate

Vue d'ensemble

Description

Le Glucosamine 1-Phosphate est un phosphate de monosaccharide, ce qui signifie qu'il s'agit d'une molécule de sucre simple qui a été phosphorylée. C'est un intermédiaire important dans la biosynthèse des glycosaminoglycanes, qui sont des composants essentiels du cartilage et des autres tissus conjonctifs. Ce composé joue un rôle crucial dans divers processus biologiques, y compris la formation du cartilage et le maintien de la santé des articulations.

Voies de synthèse et conditions de réaction :

Synthèse chimique : Le Glucosamine 1-Phosphate peut être synthétisé par phosphorylation de la glucosamine. Ce processus implique généralement l'utilisation d'acide phosphorique ou d'un agent phosphorylant tel que l'oxychlorure de phosphore dans des conditions contrôlées.

Synthèse enzymatique : Une autre méthode implique l'utilisation d'enzymes telles que la glucosamine-6-phosphate désaminase, qui convertit la glucosamine-6-phosphate en Glucosamine 1-Phosphate.

Méthodes de production industrielle :

Fermentation microbienne : La production industrielle utilise souvent la fermentation microbienne. Des souches spécifiques de bactéries ou de champignons sont génétiquement modifiées pour produire du Glucosamine 1-Phosphate en grandes quantités. Cette méthode est respectueuse de l'environnement et rentable.

Extraction de sources naturelles : Le Glucosamine 1-Phosphate peut également être extrait de sources naturelles telles que les exosquelettes de crustacés, bien que cette méthode soit moins courante en raison des réactions allergiques potentielles et des problèmes environnementaux

Types de réactions :

Oxydation : Le Glucosamine 1-Phosphate peut subir des réactions d'oxydation, où il est converti en acide glucosamique.

Réduction : Il peut être réduit pour former de la glucosamine.

Substitution : Le groupe phosphate peut être substitué par d'autres groupes fonctionnels, conduisant à la formation de divers dérivés.

Réactifs et conditions courants :

Agents oxydants : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Agents réducteurs : Le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont souvent utilisés comme agents réducteurs.

Réactions de substitution : Ces réactions nécessitent généralement des catalyseurs tels que des acides ou des bases pour faciliter le processus de substitution.

Principaux produits :

Acide glucosamique : Formé par oxydation.

Glucosamine : Formé par réduction.

Divers dérivés : Formés par des réactions de substitution .

Applications de recherche scientifique

Le Glucosamine 1-Phosphate a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme précurseur dans la synthèse de divers glycosaminoglycanes et autres glucides complexes.

Biologie : Il joue un rôle crucial dans l'étude des processus cellulaires impliquant la glycosylation et la phosphorylation.

Médecine : Le Glucosamine 1-Phosphate est étudié pour ses effets thérapeutiques potentiels dans le traitement de l'arthrose et d'autres troubles articulaires.

Industrie : Il est utilisé dans la production de compléments alimentaires et de produits pharmaceutiques visant à améliorer la santé des articulations

Mécanisme d'action

Le Glucosamine 1-Phosphate exerce ses effets principalement par son rôle dans la biosynthèse des glycosaminoglycanes. Ces molécules sont essentielles à la formation et au maintien du cartilage et des autres tissus conjonctifs. Le composé sert de précurseur à la synthèse des glycosaminoglycanes, qui sont ensuite incorporés dans la matrice extracellulaire du cartilage. Ce processus contribue à maintenir l'intégrité structurelle et la fonction des articulations .

Composés similaires :

Glucosamine : Un sucre aminé simple qui sert de précurseur au Glucosamine 1-Phosphate.

N-Acétyl-glucosamine : Un dérivé acétylé de la glucosamine qui est plus stable et plus facile à extraire.

Glucosamine-6-Phosphate : Une autre forme phosphorylée de la glucosamine qui joue un rôle dans des processus biologiques similaires.

Unicité : Le Glucosamine 1-Phosphate est unique en son rôle spécifique d'intermédiaire dans la biosynthèse des glycosaminoglycanes. Contrairement à ses homologues, il est directement impliqué dans le processus de phosphorylation qui conduit à la formation de ces molécules essentielles. Cela en fait un composé essentiel dans l'étude de la formation du cartilage et de la santé des articulations .

Applications De Recherche Scientifique

Role in Bacterial Metabolism

GlcN-1-P serves as a crucial metabolite in various bacterial species, notably in the biosynthesis of peptidoglycan, which is essential for bacterial cell wall integrity.

- Biosynthetic Pathway : In Mycobacterium tuberculosis, GlcN-1-P is converted to N-acetylglucosamine 1-phosphate (GlcNAc-1-P) through the action of the bifunctional enzyme GlmU. This enzyme catalyzes both the acetylation of GlcN-1-P and its uridylylation to form UDP-GlcNAc, a precursor for peptidoglycan synthesis .

Table 1: Enzymatic Pathways Involving GlcN-1-P

| Enzyme | Reaction | Product |

|---|---|---|

| GlmU | Acetylation of GlcN-1-P | GlcNAc-1-P |

| GlmU | Uridylylation of GlcNAc-1-P | UDP-GlcNAc |

| GlmS | Formation of GlcN-6-P from fructose 6-P | GlcN-6-P |

| GlmM | Interconversion between GlcN-6-P and GlcN-1-P | - |

Applications in Antibiotic Development

The essential role of GlmU in M. tuberculosis makes it a promising target for antibiotic development. Inhibitors of this enzyme could potentially disrupt the synthesis of UDP-GlcNAc, thereby compromising bacterial survival.

Case Study: Inhibitor Discovery

Research has focused on developing inhibitors that target the active site of GlmU. Studies indicate that specific modifications to substrate analogs can enhance binding affinity and inhibit enzymatic activity, paving the way for new antitubercular agents .

Synthesis of Polysaccharides

GlcN-1-P is also utilized in the synthesis of polysaccharides such as chitin and chitosan. These biopolymers have applications in medicine and agriculture due to their biocompatibility and biodegradability.

Enzymatic Polymerization

Thermostable α-glucan phosphorylase has been employed to catalyze the polymerization of GlcN-1-P into chitin derivatives. This process highlights the potential for creating novel biopolymers with tailored properties for specific applications .

Research on Lipid A Synthesis

In Escherichia coli, GlcN-1-P is involved in the synthesis of lipid A, a component of lipopolysaccharides that plays a critical role in bacterial membrane structure and function.

Study Findings

Research has shown that fatty acyl derivatives of glucosamine 1-phosphate are integral to lipid A formation, impacting bacterial virulence and immune response . This connection illustrates the compound's importance beyond mere metabolic pathways.

Mécanisme D'action

Glucosamine 1-Phosphate exerts its effects primarily through its role in the biosynthesis of glycosaminoglycans. These molecules are essential for the formation and maintenance of cartilage and other connective tissues. The compound acts as a precursor for the synthesis of glycosaminoglycans, which are then incorporated into the extracellular matrix of cartilage. This process helps to maintain the structural integrity and function of joints .

Comparaison Avec Des Composés Similaires

Glucosamine: A simple amino sugar that serves as a precursor for glucosamine 1-Phosphate.

N-Acetylglucosamine: An acetylated derivative of glucosamine that is more stable and easier to extract.

Glucosamine-6-Phosphate: Another phosphorylated form of glucosamine that plays a role in similar biological processes.

Uniqueness: Glucosamine 1-Phosphate is unique in its specific role as an intermediate in the biosynthesis of glycosaminoglycans. Unlike its counterparts, it is directly involved in the phosphorylation process that leads to the formation of these essential molecules. This makes it a critical compound in the study of cartilage formation and joint health .

Activité Biologique

Alpha-D-glucosamine 1-phosphate (GlcN-1-P) is a crucial metabolite in various biological processes, particularly in the synthesis of peptidoglycan, a vital component of bacterial cell walls. This article explores the biological activity of GlcN-1-P, highlighting its enzymatic roles, metabolic pathways, and potential therapeutic applications.

- Molecular Formula : CHNOP

- Molecular Weight : 259.15 g/mol

- Density : 1.81 g/cm³

- Boiling Point : 596ºC at 760 mmHg

Enzymatic Roles

This compound is involved in several enzymatic reactions:

- Synthesis of N-Acetylglucosamine 1-Phosphate :

- Interconversion with Other Hexose Phosphates :

Metabolic Pathways

The metabolic pathways involving this compound are essential for bacterial survival and pathogenicity. The following table summarizes key enzymes and their respective functions in these pathways:

| Enzyme | Function | Organism |

|---|---|---|

| GlmS | Converts fructose 6-phosphate and glutamine to GlcN-6-P | Escherichia coli |

| GlmM | Converts GlcN-6-P to GlcN-1-P | Escherichia coli |

| GlmU | Catalyzes acetylation of GlcN-1-P to form GlcNAc-1-P | Mycobacterium tuberculosis |

Case Studies and Research Findings

Recent studies have highlighted the significance of this compound in various contexts:

- Antibacterial Target : Research indicates that inhibiting the enzyme GlmU could serve as a novel strategy for developing antibacterial agents against Mycobacterium tuberculosis. The essentiality of this enzyme in bacterial survival has been validated through genetic studies .

- Metabolic Disorders : Alterations in the levels of glucosamine phosphates, including GlcN-1-P, have been implicated in metabolic disorders such as Salla disease, which involves defects in sialic acid metabolism .

Potential Applications

Given its pivotal role in bacterial cell wall synthesis and metabolism, this compound presents several potential applications:

- Antibiotic Development : Targeting enzymes involved in the biosynthesis pathways of glucosamine phosphates may lead to new antibiotic therapies.

- Biochemical Research : Understanding the kinetics and mechanisms of enzymes acting on GlcN-1-P can provide insights into microbial biochemistry and facilitate the discovery of new metabolic pathways.

Analyse Des Réactions Chimiques

Enzymatic Acetylation by Glucosamine-1-Phosphate N-Acetyltransferase

This reaction involves the transfer of an acetyl group from acetyl-CoA to GlcN-1P, producing N-acetyl-alpha-D-glucosamine 1-phosphate (GlcNAc-1P) and coenzyme A (CoA). The enzyme catalyzing this reaction, glucosamine-1-phosphate N-acetyltransferase (EC 2.3.1.157) , is essential in the UDP-GlcNAc biosynthesis pathway .

Reaction:

Key Features:

-

Enzyme Structure : Three crystal structures (PDB: 2OI5, 2OI6, 2OI7) reveal conserved active-site residues critical for substrate binding and catalysis .

-

Kinetic Mechanism : pH-rate studies indicate partial rate-limiting chemistry, with solvent kinetic isotope effects (SKIEs) confirming proton transfer steps during catalysis .

-

Bifunctional Enzyme : In E. coli, this activity is part of the GlmU protein, which also performs uridylyltransferase functions .

Interconversion via Phosphoglucosamine Mutase

Phosphoglucosamine mutase (EC 5.4.2.10) catalyzes the reversible isomerization between GlcN-1P and glucosamine 6-phosphate (GlcN-6P) :

Reaction:

Key Features:

-

Enzyme Structure : Crystal structures from Bacillus anthracis (PDB: 3PDK) and Francisella tularensis (PDB: 3I3W) show a conserved α-D-phosphohexomutase fold .

-

Activity : The enzyme operates 1,400-fold faster on GlcN-1P than glucose 1-phosphate, highlighting substrate specificity .

Uridylylation to Form UDP-N-Acetylglucosamine

The bifunctional enzyme GlmU further converts GlcNAc-1P to UDP-GlcNAc, a precursor for peptidoglycan synthesis :

Reaction:

Key Features:

Hydrolysis and pH-Dependent Reactivity

GlcN-1P undergoes non-enzymatic hydrolysis under acidic or alkaline conditions, with mechanisms dependent on protonation states :

Reaction:

pH-Rate Profile Table:

Role in Biosynthetic Pathways

GlcN-1P is a precursor in peptidoglycan and UDP-GlcNAc biosynthesis, critical for bacterial cell wall integrity :

Biosynthetic Pathway Overview:

-

GlmS : Converts fructose 6-phosphate to glucosamine 6-phosphate.

-

GlmU : Acetylates GlcN-1P to GlcNAc-1P, then uridylylates it to UDP-GlcNAc .

Structural and Functional Comparisons of Key Enzymes

Propriétés

IUPAC Name |

[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14NO8P/c7-3-5(10)4(9)2(1-8)14-6(3)15-16(11,12)13/h2-6,8-10H,1,7H2,(H2,11,12,13)/t2-,3-,4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMJBYRVFGYXULK-QZABAPFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OP(=O)(O)O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70175855 | |

| Record name | alpha-D-Glucosamine 1-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2152-75-2 | |

| Record name | α-D-Glucosamine 1-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2152-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glucosamine 1-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002152752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-D-Glucosamine 1-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-D-Glucosamine 1-phosphate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BSG3MU7VAE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary role of glucosamine 1-phosphate in bacterial cells?

A1: Glucosamine 1-phosphate is a crucial precursor in the biosynthesis of UDP-N-acetylglucosamine (UDP-GlcNAc) [, ]. This nucleotide sugar serves as the building block for peptidoglycan, a major component of the bacterial cell wall, as well as lipopolysaccharides, which are found in the outer membrane of Gram-negative bacteria [, ].

Q2: How is glucosamine 1-phosphate synthesized in bacteria?

A2: Glucosamine 1-phosphate is generated from glucosamine 6-phosphate through the enzymatic activity of phosphoglucosamine mutase (GlmM) []. This enzyme catalyzes the reversible interconversion of these two sugar phosphates.

Q3: What happens to glucosamine 1-phosphate after it is synthesized?

A3: Glucosamine 1-phosphate is further processed by the bifunctional enzyme GlmU [, , , ]. GlmU first catalyzes the acetylation of glucosamine 1-phosphate to form N-acetylglucosamine 1-phosphate, utilizing acetyl-coenzyme A (acetyl-CoA) as the acetyl donor [, , ]. Subsequently, the N-terminal domain of GlmU catalyzes the uridylation of N-acetylglucosamine 1-phosphate, using uridine triphosphate (UTP) as a substrate, to yield UDP-GlcNAc [, , ].

Q4: How is the production of glucosamine 1-phosphate regulated in bacteria?

A5: The glmS gene encodes glucosamine-6-phosphate synthase, the enzyme responsible for glucosamine 6-phosphate synthesis, which is the precursor to glucosamine 1-phosphate. This gene is subject to feedback inhibition by glucosamine-6-phosphate [, ]. This feedback mechanism helps regulate the intracellular concentration of glucosamine 1-phosphate and downstream metabolites.

Q5: Why is glucosamine 1-phosphate metabolism an attractive target for the development of new antibacterial agents?

A6: Both GlmM and GlmU are essential enzymes for bacterial survival, and the biosynthesis pathway for UDP-N-acetylglucosamine is unique to prokaryotes [, , ]. This makes these enzymes, and the metabolic pathway they are involved in, promising targets for the development of novel antibiotics with selective toxicity towards bacteria.

Q6: What is the role of the GlmU enzyme in glucosamine 1-phosphate metabolism?

A7: GlmU is a bifunctional enzyme that catalyzes two crucial steps in the formation of UDP-N-acetylglucosamine from glucosamine 1-phosphate [, , ]. It first acts as an acetyltransferase, transferring an acetyl group from acetyl-CoA to glucosamine 1-phosphate to form N-acetylglucosamine 1-phosphate [, , ]. GlmU then functions as a uridyltransferase, adding a uridine monophosphate (UMP) group from UTP to N-acetylglucosamine 1-phosphate, producing UDP-GlcNAc [, , ].

Q7: What are the key structural features of Mycobacterium tuberculosis GlmU?

A8: Mycobacterium tuberculosis GlmU (GlmUMtb) exhibits a unique 30-residue extension at its C-terminus, not observed in other bacteria []. Additionally, it possesses a short helix that presents tryptophan-460 for substrate binding, and a distinctive acetyl-CoA binding mode termed the "U conformation", which is different from the "L conformation" observed in non-mycobacterial GlmU structures []. These unique structural features of GlmUMtb can potentially be exploited for designing highly specific inhibitors against this enzyme.

Q8: How does phosphorylation affect GlmU activity?

A9: Studies show that phosphorylation of threonine-418, located near the acetyltransferase active site of GlmUMtb, downregulates its acetyltransferase activity []. This suggests that phosphorylation might play a role in regulating GlmU activity in M. tuberculosis.

Q9: Have any inhibitors of GlmU been identified?

A10: Yes, several studies have identified inhibitors targeting the acetyltransferase activity of GlmU. These include sulfonamide derivatives [] and terreic acid, a secondary metabolite isolated from Aspergillus terreus [].

Q10: What is the molecular formula and weight of glucosamine 1-phosphate?

A10: The molecular formula of glucosamine 1-phosphate is C6H14NO8P. Its molecular weight is 259.14 g/mol.

Q11: Is there any spectroscopic data available for glucosamine 1-phosphate?

A13: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy has been used to confirm the structure of glucosamine 1-phosphate and its derivatives []. For instance, 1H NMR spectroscopy provided conclusive evidence for the specific cleavage site of a deacylase enzyme acting on lipid IVA, a glucosamine 1-phosphate-containing lipid A precursor [].

Q12: What is Lipid X and what is its significance in understanding lipid A biosynthesis?

A14: Lipid X is a glucosamine 1-phosphate derivative found to accumulate in phosphatidylglycerol-deficient E. coli mutants [, ]. Its structure consists of a glucosamine 1-phosphate molecule with β-hydroxymyristoyl chains attached at the 2 and 3 positions [, ]. The discovery of Lipid X provided crucial insights into the early stages of lipid A biosynthesis and helped establish the minimal structural requirements for the biological activity of lipopolysaccharides [, ].

Q13: Can glucosamine 1-phosphate be used to synthesize non-natural polysaccharides?

A15: Yes, thermostable α-glucan phosphorylase can utilize glucosamine 1-phosphate as a substrate for enzymatic polymerization, leading to the synthesis of non-natural α-(1→4)-linked D-glucosamine polymers [, , , , ]. This enzyme exhibits relaxed substrate specificity and can accommodate glucosamine 1-phosphate in addition to its natural substrate, glucose 1-phosphate.

Q14: What are some examples of non-natural polysaccharides synthesized using glucosamine 1-phosphate?

A16: Examples include α-(1→4)-linked D-glucosamine polymers, often referred to as chitosan stereoisomers [, ]. These polymers can be further chemically modified, for instance by N-acetylation, to obtain chitin stereoisomers [, ].

Q15: What are the potential applications of these non-natural polysaccharides?

A17: These novel materials show promise in various fields. For example, the amphoteric nature of α-glucans containing both glucuronic acid and glucosamine residues allows for the creation of pH-responsive hydrogels [, ]. These hydrogels can potentially be utilized in drug delivery systems or tissue engineering applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.